
4-Bis(4-Chlorophenyl)methyl-1,3-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bis(4-Chlorophenyl)methyl-1,3-dimethoxybenzene is an organic compound with the molecular formula C21H18Cl2O2 and a molecular weight of 373.27 g/mol . It is characterized by the presence of two chlorophenyl groups and two methoxy groups attached to a benzene ring. This compound is often used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bis(4-Chlorophenyl)methyl-1,3-dimethoxybenzene typically involves the reaction of 4-chlorobenzyl chloride with 1,3-dimethoxybenzene in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
4-Bis(4-Chlorophenyl)methyl-1,3-dimethoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols
Major Products Formed
Oxidation: Quinones
Reduction: Hydroxy derivatives
Substitution: Amino or thiol-substituted derivatives
Aplicaciones Científicas De Investigación
4-Bis(4-Chlorophenyl)methyl-1,3-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bis(4-Chlorophenyl)methyl-1,3-dimethoxybenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bis(4-Chlorophenyl)methyl-1,3-dimethoxybenzene
- 4,4’-Bis(chloromethyl)-1,1’-biphenyl
- 4,4’-Dichlorodiphenylmethane
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both chlorophenyl and methoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C21H18Cl2O2 |
|---|---|
Peso molecular |
373.3 g/mol |
Nombre IUPAC |
1-[bis(4-chlorophenyl)methyl]-2,4-dimethoxybenzene |
InChI |
InChI=1S/C21H18Cl2O2/c1-24-18-11-12-19(20(13-18)25-2)21(14-3-7-16(22)8-4-14)15-5-9-17(23)10-6-15/h3-13,21H,1-2H3 |
Clave InChI |
CEJDJXWRGZCLEU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


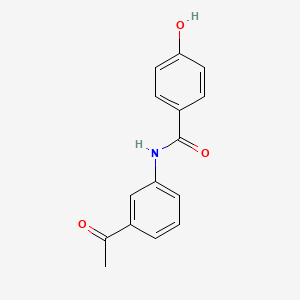
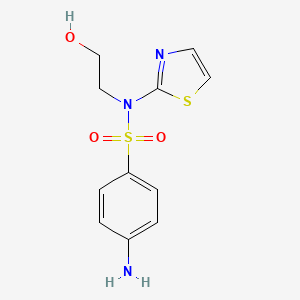
![ethyl (Z)-2-[(3-chloro-4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate](/img/structure/B12532885.png)
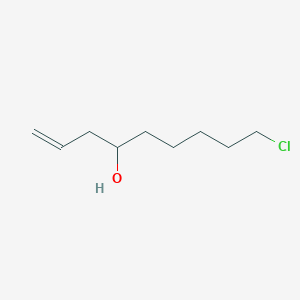


![6-[(4-Hydroxyanilino)methylidene]-2-{(E)-[(4-hydroxyphenyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B12532909.png)
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3,3-trimethylbutanamide](/img/structure/B12532916.png)
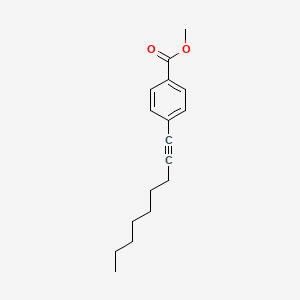
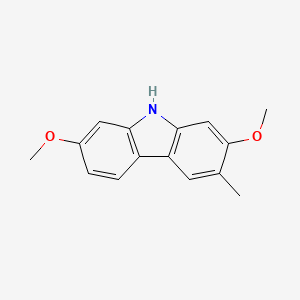
![Propanedioic acid, [(2-chlorophenyl)methyl]-, dimethyl ester](/img/structure/B12532929.png)
![2-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-1,3-benzoxazole](/img/structure/B12532936.png)
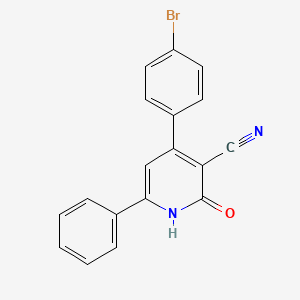
![Ethyl [(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate](/img/structure/B12532948.png)
